Pp60 c-src (521-533) (phosphorylated)

Vue d'ensemble

Description

Characterization of Pp60 c-src (521-533) (phosphorylated)

Pp60 c-src is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling and has been implicated in the development of various cancers. The phosphorylation of tyrosine residues within pp60 c-src is a key regulatory mechanism that modulates its kinase activity. Phosphorylation at Tyr-527, for instance, suppresses the kinase activity and transforming potential of pp60 c-src . The phosphorylation of pp60 c-src is complex, with multiple sites being modified in vivo and in vitro, including an amino-terminal tyrosine phosphorylation that is unique to neuroblastoma cells .

Synthesis Analysis

The synthesis of pp60 c-src involves post-translational modifications, such as phosphorylation at specific tyrosine residues. The phosphorylation of pp60 c-src at Tyr-527 is a critical event that regulates its activity. This phosphorylation is mediated by other kinases and can be reversed by phosphatases, suggesting a dynamic regulation of pp60 c-src activity during cell signaling . Additionally, phosphorylation by p34cdc2 at serine/threonine residues is correlated with mitotic activation of c-Src kinase .

Molecular Structure Analysis

The molecular structure of pp60 c-src includes an SH2 domain that interacts with phosphorylated tyrosine residues. The SH2 domain of pp60 c-src has been structurally characterized in complex with a phosphorylated pentapeptide, revealing the specific interactions that mediate the recognition of phosphorylated substrates . The structure is composed of three antiparallel beta-strands and two alpha-helices, with the phosphorylated tyrosine and adjacent residues of the peptide ligand making key contacts with the SH2 domain .

Chemical Reactions Analysis

The primary chemical reaction involving pp60 c-src is the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This reaction is catalyzed by the kinase activity of pp60 c-src and is regulated by its own phosphorylation state. For example, phosphorylation at Tyr-527 inhibits kinase activity, while phosphorylation at other sites, such as Tyr-416, can enhance activity . The intermolecular autophosphorylation process is also a critical reaction for the autoactivation of pp60 c-src .

Physical and Chemical Properties Analysis

The physical and chemical properties of pp60 c-src are influenced by its phosphorylation state and its interaction with cellular membranes. The myristoylated amino terminus and basic residues near the N-terminus mediate membrane binding through electrostatic interactions with acidic phospholipids . The kinase activity of pp60 c-src is also modulated by phosphorylation, with mitosis-specific phosphorylations enhancing its activity . The phosphorylation state affects the electrophoretic mobility of pp60 c-src, as observed in SDS-PAGE analysis .

Applications De Recherche Scientifique

Tyrosine Phosphorylation and Neural Specificity

Tyrosine Phosphorylation of Neural Proteins The neural-specific form of pp60c-src, pp60c-src+, which contains a unique neural insert, shows differential activity in phosphorylating proteins in chick embryo fibroblast cells. Specifically, pp60c-src+ demonstrates an increased ability to phosphorylate a 120 kDa protein (p120), hinting at its specialized function in neural cells (Flynn, Schaller, & Parsons, 1992).

Involvement in the Cell Cycle During the mitosis of fibroblast cells, pp60c-src undergoes unique phosphorylation, altering its activity. This phosphorylation is independent of the usual tyrosine residues (Tyr 416/Tyr 527) involved in its activation, suggesting a role of pp60c-src in regulating mitosis-specific events (Chackalaparampil & Shalloway, 1988).

Regulatory Mechanisms

Intracellular Interactions and Kinase Activity The phosphorylation of the carboxyl terminus of pp60c-src plays a crucial role in regulating its kinase activity. Phosphorylated peptides modeled on this region can selectively bind and inhibit pp60c-src, suggesting an intricate intramolecular or intermolecular regulatory mechanism involving the SH2 domain of the protein (Roussel, Brodeur, Shalloway, & Laudano, 1991).

SH2 Domain and Negative Regulation The SH2 domain of pp60c-src binds to a phosphorylated peptide modeled on its C-terminal tail, implying that this interaction contributes to the negative regulation of c-Src kinase activity. This regulatory mechanism suggests a potential for modulating c-Src activity through targeted interactions involving the SH2 domain and the phosphorylated C-terminal tail (Liu et al., 1993).

Phosphorylation by Protein Kinase C pp60c-src can be phosphorylated by protein kinase C at serine 12, underlining a novel regulatory mechanism. This phosphorylation and the subsequent regulatory implications add another layer of complexity to the function and regulation of pp60c-src (Gould et al., 1985).

Propriétés

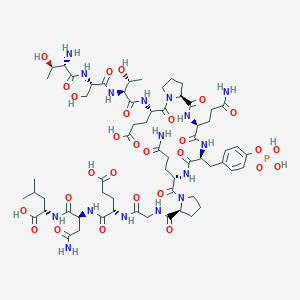

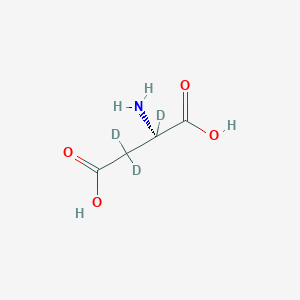

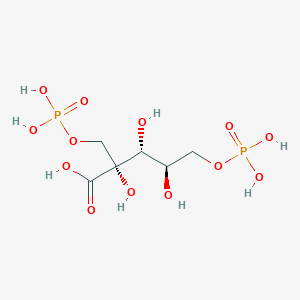

IUPAC Name |

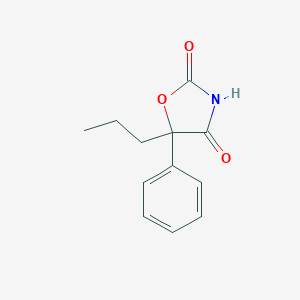

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDEIYNMOIHBO-VVTMTNTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N16O28P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583208 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh | |

CAS RN |

149299-77-4 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)